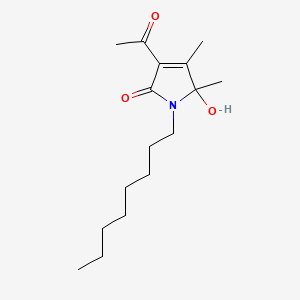
mt-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MT-21 is a synthetic compound known for its ability to induce apoptosis, a form of programmed cell death. It has garnered significant attention in the field of cancer research due to its unique mechanism of action, which involves the direct release of cytochrome c from mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MT-21 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route is proprietary, but it generally involves the formation of a central N-acyl hemiaminal group, which acts as an electrophilic center .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
MT-21 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with amine- and thiol-based nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce reactive oxygen species, while substitution reactions yield various substituted derivatives of this compound .
Applications De Recherche Scientifique
MT-21 has a wide range of applications in scientific research:
Mécanisme D'action
MT-21 induces apoptosis by activating c-Jun-NH2-terminal kinase via the Krs/MST protein, which is activated by caspase-3 cleavage dependent on reactive oxygen species production . The compound directly induces the release of cytochrome c from mitochondria, which is necessary to activate caspase-9. This release occurs before a change in membrane potential and is suppressed by overexpression of Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fas: Another apoptosis-inducing agent that activates caspase-3.
Atractyloside: An inhibitor of adenine nucleotide translocase that also induces cytochrome c release.
Uniqueness of MT-21
This compound is unique in its ability to directly induce the release of cytochrome c from isolated mitochondria, a feature not observed in other apoptosis-inducing agents . This makes it a powerful tool for studying mitochondrial function and apoptosis mechanisms.
Propriétés
Formule moléculaire |
C16H27NO3 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
Clé InChI |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
SMILES canonique |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonymes |
MT 21 MT-21 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















